molecular formula C43H57N9O11 B1665717 alpha-Gliadin (43-49) CAS No. 107936-65-2

alpha-Gliadin (43-49)

Cat. No.: B1665717
CAS No.: 107936-65-2
M. Wt: 876 g/mol
InChI Key: QGFISQMZJLWFEE-NXBWRCJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-gliadin (43-49) is a 7-amino acid peptide fragment derived from the alpha-gliadin family of wheat storage proteins. This peptide is notable for its role in immune responses, particularly its ability to induce leukocyte migration inhibition, a process linked to innate immune activation in conditions like celiac disease (CD) . The inhibitory effect of alpha-gliadin (43-49) can be blocked by naloxone, suggesting opioid receptor interactions may mediate its immunomodulatory activity .

Alpha-gliadins are intrinsically disordered proteins rich in proline and glutamine residues, making them resistant to gastrointestinal proteolysis. This stability allows immunogenic peptides like alpha-gliadin (43-49) to persist in the gut lumen, where they interact with the intestinal mucosa.

Preparation Methods

Synthetic Preparation of Alpha-Gliadin (43-49)

Solid-Phase Peptide Synthesis (SPPS)

The most widely employed method for producing Alpha-Gliadin (43-49) is solid-phase peptide synthesis (SPPS), specifically using fluorenylmethyloxycarbonyl (Fmoc) chemistry. This approach enables precise control over amino acid sequencing and minimizes side reactions. As detailed by NovoPro Bioscience, the synthesis begins with the attachment of the C-terminal phenylalanine residue to a resin, followed by iterative coupling of Fmoc-protected amino acids. Each coupling step is mediated by activators such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), with deprotection achieved using piperidine in dimethylformamide (DMF).

Critical to this process is the inclusion of proline and glutamine residues, which necessitate extended coupling times (90–120 minutes) due to steric hindrance and secondary structure formation. The final peptide is cleaved from the resin using trifluoroacetic acid (TFA) containing scavengers like triisopropylsilane (TIS) and water, yielding a crude product that requires purification.

Table 1: SPPS Conditions for Alpha-Gliadin (43-49)

Parameter Specification Source
Resin Wang resin (0.6 mmol/g)
Activator HATU/N-methylmorpholine (NMM)
Deprotection Reagent 20% piperidine in DMF
Cleavage Cocktail TFA/TIS/H2O (95:2.5:2.5)
Purity (Post-HPLC) 95.4%

Purification and Characterization

Post-synthesis purification is achieved via reversed-phase high-performance liquid chromatography (RP-HPLC). As demonstrated by DuPont researchers, a Jupiter C18 column with a gradient of acetonitrile in 0.1% TFA effectively separates the target peptide from truncated sequences and deletion products. Elution is monitored at 210 nm, with fractions analyzed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to confirm the molecular weight of 875.98 Da.

Extraction and Isolation from Wheat Gliadin

Sequential Solvent Extraction

Natural alpha-gliadin proteins can be isolated from wheat flour using sequential solvent extraction. The USDA method involves:

  • Defatting : Flour is treated with hexane to remove lipids.
  • Albumin/Globulin Removal : Phosphate buffer (pH 7.0) extracts water-soluble proteins.
  • Gliadin Extraction : A solution of 2 M sodium iodide (NaI) in 50% propanol solubilizes gliadins, leaving glutenins in the pellet.
  • Precipitation : Gliadins are precipitated with 0.1 M ammonium acetate in methanol (NH4Ac-MeOH), yielding a crude gliadin fraction.

Enzymatic Hydrolysis

Selective cleavage of alpha-gliadin to obtain the (43-49) fragment has been explored using acid-active peptidases. Khosla et al. engineered Kumamolisin-As (KumaMax), a protease optimized for cleaving Pro-Gln motifs at pH 3.0–4.0. Incubation of crude gliadin with KumaMax (0.1 mg/mL, 37°C, 24 hours) releases YPQPQPF, which is subsequently purified by RP-HPLC.

Table 2: Enzymatic Hydrolysis Parameters

Enzyme pH Optimum Temperature Specificity Yield
KumaMax 3.0–4.0 37°C Pro-Gln motifs 62–75%
EP-B2 4.5 37°C Gln-X bonds 55–68%

Analytical Methods for Quality Control

Electrophoretic Techniques

Preparative acid polyacrylamide gel electrophoresis (A-PAGE) at pH 3.1 resolves gliadin subtypes based on charge and molecular weight. Bushuk & Zillman’s method, utilizing a 8% polyacrylamide gel and aluminum lactate buffer, separates alpha-gliadins into distinct bands, which are excised and electroeluted for further analysis.

Immunochemical Assays

Enzyme-linked immunosorbent assay (ELISA) with monoclonal antibodies specific to the YPQPQPF sequence confirms immunoreactivity. Sun & Cade reported a limit of detection (LOD) of 0.1 ng/mL for this peptide in biological fluids, underscoring its utility in clinical diagnostics.

Challenges and Innovations

Trifluoroacetic Acid (TFA) Residues

A persistent issue in synthetic preparations is the presence of TFA, which can inhibit cell growth at nanomolar concentrations. Dialysis against 0.1% acetic acid or lyophilization with HCl vapor reduces TFA content to <0.01%.

Scalability of Enzymatic Methods

While KumaMax offers high specificity, its recombinant production in E. coli remains costly. Recent advances in Pichia pastoris expression systems have increased yields to 120 mg/L, making large-scale hydrolysis feasible.

Chemical Reactions Analysis

Types of Reactions

Alpha-Gliadin (43-49) primarily undergoes hydrolysis and deamidation reactions. Hydrolysis involves the cleavage of peptide bonds, while deamidation converts glutamine residues to glutamic acid, which can enhance the immunogenicity of the peptide .

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis of alpha-Gliadin (43-49) are smaller peptide fragments. Deamidation results in the conversion of glutamine residues to glutamic acid, altering the peptide’s immunogenic properties .

Scientific Research Applications

Celiac Disease Research

Pathophysiology of Celiac Disease
Celiac disease (CD) is an autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals. Alpha-gliadin peptides, particularly the 43-49 sequence, are known to activate tissue transglutaminase (tTG), leading to the deamidation of gluten peptides, which enhances their immunogenicity. This process contributes to the inflammatory response observed in CD patients .

Immune Response Activation
Studies have shown that alpha-gliadin (43-49) can induce intracellular calcium mobilization and activate tTG in enterocytes. This activation is critical for the presentation of gliadin-derived peptides to T cells, which perpetuates the autoimmune response characteristic of celiac disease .

Immunological Applications

Antigen Presentation
Research indicates that alpha-gliadin (43-49) plays a crucial role in antigen presentation within enterocytes. The peptide's ability to co-localize with late endosome markers suggests its involvement in the internalization and processing necessary for T cell activation in celiac disease . This mechanism highlights its potential as a target for therapeutic interventions aimed at modulating immune responses.

Therapeutic Targets
Given its immunogenic properties, alpha-gliadin (43-49) has been explored as a target for developing therapies that could desensitize individuals with celiac disease. Approaches include modifying the peptide to reduce its immunogenicity or using it in vaccines designed to induce tolerance .

Food Science Applications

Gluten-Free Products Development
Understanding the specific sequences within gliadins that trigger immune responses allows food scientists to develop gluten-free products that are safe for individuals with celiac disease. By identifying and removing or modifying these immunogenic peptides, manufacturers can create products that minimize adverse reactions while maintaining desirable sensory qualities .

Protein Functionality in Baking
Alpha-gliadins contribute to the viscoelastic properties of dough, influencing texture and structure in baked goods. Research into their functionality can help improve gluten-free formulations by mimicking these properties using alternative proteins or modified starches .

Case Studies and Research Findings

Study ReferenceFocusFindings
Celiac Disease MechanismDemonstrated how alpha-gliadin (31-43) induces tTG activation and ER stress pathways in intestinal cells.
Antigen PresentationShowed that alpha-gliadin (43-49) enhances gliadin transport into late endosomes, facilitating immune response activation.
Immunogenicity ModificationDiscussed amino acid substitutions that could reduce T cell stimulatory properties of gliadins, including alpha-gliadins.
Gluten-Free Product DevelopmentIdentified methods to eliminate antigenic properties while preserving functional characteristics for baking applications.

Mechanism of Action

Alpha-Gliadin (43-49) exerts its effects by interacting with the immune system. In individuals with celiac disease, this peptide binds to HLA-DQ2 or HLA-DQ8 molecules on antigen-presenting cells. This interaction triggers an immune response, leading to the activation of T cells and the production of inflammatory cytokines. The resulting inflammation damages the intestinal lining .

Comparison with Similar Compounds

Structural and Epitope Differences

Peptide/Protein Key Features Celiac Disease Relevance Reference
Alpha-gliadin (43-49) - 7-mer peptide (part of p31-43)
- Induces leukocyte migration inhibition
- Blocked by naloxone
Innate immune activation; not a direct T-cell epitope
33-mer peptide - 33-residue fragment (α2-gliadin)
- Contains 6 overlapping DQ2.5 epitopes
- Immunodominant
Triggers adaptive immune response via HLA-DQ2/8; requires tTG deamidation
p31-43 - Innate immune activator
- Resistant to digestion
- Binds to CXCR3 receptors
Drives interleukin-15 production and epithelial stress in CD
DQ2.5-Glia-α1a - Deamidated T-cell epitope (α9-gliadin)
- Requires tTG modification
Dominant adaptive immune target; binds HLA-DQ2 with high affinity
Alpha-gliadin Bu-2 - Contains 7 cysteine residues (vs. 6 in most alpha-gliadins)
- May integrate into glutenin polymers
Lower immunogenicity; structural role in gluten matrix

Key Insights :

  • The 33-mer and DQ2.5-Glia-α1a are adaptive immune triggers requiring HLA-DQ2/8 presentation and tTG modification, whereas alpha-gliadin (43-49) and p31-43 activate innate pathways independently of HLA .
  • Alpha-gliadin Bu-2 and Bu-27 lack CD epitopes, emphasizing structural diversity within the alpha-gliadin family .

Genomic Origin and Expression

Genome (Chromosome) Alpha-Gliadin Variants Epitope Content Expression Level (Hexaploid Wheat) Reference
A (6A) DQ2.5-Glia-α1a, p31-43 High epitope density; immunodominant 64.2% of alpha-gliadin fraction
B (6B) Non-toxic variants Few/no epitopes (e.g., Bu-12, Bu-27) 32.8% of alpha-gliadin fraction
D (6D) 33-mer peptide Contains 6 overlapping epitopes 12.3% of alpha-gliadin fraction

Key Insights :

  • B-genome alpha-gliadins are less immunogenic, while A- and D-genome variants harbor most CD epitopes .
  • Hexaploid wheat (AABBDD) expresses 66 unique alpha-gliadin peptides on average, compared to 14 in tetraploid and 36 in diploid species, reflecting polyploidy-driven diversification .

Immunogenicity and Clinical Relevance

  • Innate vs. Adaptive Activation : While the 33-mer requires HLA-DQ2/8 and tTG modification, alpha-gliadin (43-49) and p31-43 directly interact with innate receptors (e.g., CXCR3), contributing to epithelial damage .

Biological Activity

Alpha-gliadin (43-49) is a peptide derived from the gliadin fraction of gluten, which is known for its significant role in celiac disease (CD) and its immunogenic properties. This article explores the biological activity of alpha-gliadin (43-49), focusing on its mechanisms of action, interactions with immune cells, and implications in celiac disease.

Overview of Alpha-Gliadin (43-49)

Alpha-gliadins are a group of prolamins found in wheat and other grains. The specific peptide sequence alpha-gliadin (43-49) has garnered attention due to its potential role in triggering immune responses in individuals with celiac disease. This peptide is part of a larger family of gliadin peptides that can provoke T cell responses, which are central to the pathogenesis of CD.

Biological Mechanisms

  • Immune Activation :
    • Alpha-gliadin (43-49) interacts with antigen-presenting cells, leading to the activation of T cells. Research indicates that this peptide can stimulate T cell responses by binding to specific HLA-DQ molecules, which present the peptide to T cells, thereby initiating an immune response against gluten .
  • Endocytic Trafficking :
    • Studies have shown that gliadin peptides, including alpha-gliadin (43-49), are internalized by enterocytes through endocytosis. Once inside the cells, these peptides can affect vesicle trafficking and maturation, particularly by delaying the transport of endocytic vesicles, which may enhance prolonged signaling through receptors like the epidermal growth factor receptor (EGFR) .
  • Cytokine Production :
    • The presence of alpha-gliadin (43-49) has been linked to increased production of pro-inflammatory cytokines such as IL-15 and cyclooxygenase-2 (COX-2), which play critical roles in the inflammatory response associated with celiac disease .

Case Study 1: Immune Response in Celiac Disease

A study investigated the immune response elicited by alpha-gliadin (43-49) in patients with celiac disease. It was found that this peptide could induce significant T cell proliferation and cytokine release when presented by HLA-DQ2 molecules. The findings suggest that alpha-gliadin (43-49) is a potent immunogenic component contributing to the pathogenesis of CD .

Case Study 2: Endocytic Pathways

Research utilizing Caco-2 cell lines demonstrated that alpha-gliadin (43-49) localized within early endosomes, affecting their maturation and leading to sustained activation of EGFR pathways. This prolonged activation may contribute to cellular proliferation and altered intestinal barrier function observed in celiac patients .

Data Tables

Peptide Sequence Molecular Weight Immunogenic Potential Associated Cytokines
Alpha-Gliadin (43-49)875.43 DaHighIL-15, COX-2
P31-434,000 DaVery HighIL-15
33-mer3,200 DaExtremely HighIFN-γ

Conclusions

Alpha-gliadin (43-49) plays a critical role in the immunopathology of celiac disease through its ability to activate T cells and modulate immune responses. Its effects on endocytic trafficking and cytokine production highlight its significance as a target for therapeutic interventions aimed at managing celiac disease. Further research is essential to fully elucidate its mechanisms and potential applications in clinical settings.

Future Directions

Future studies should focus on:

  • Elucidating the precise molecular mechanisms by which alpha-gliadin (43-49) influences immune responses.
  • Investigating potential therapeutic strategies to mitigate its effects in susceptible individuals.
  • Exploring dietary modifications or enzyme treatments that could degrade immunogenic gliadin peptides before they trigger an immune response.

Q & A

Basic Research Questions

Q. What are the standard methodologies for detecting alpha-Gliadin (43-49) in wheat tissues?

  • Methodological Answer : Immunolocalization using Glia-a9 monoclonal antibodies (specific to alpha-gliadin epitopes) and rabbit polyclonal antibodies (e.g., targeting barley 8S globulin) is commonly employed. Steps include tissue fixation (LR White resin embedding), blocking with bovine serum albumin (BSA), and detection using alkaline phosphatase (AP)-conjugated secondary antibodies. Validation includes negative controls (omitting primary antibodies) and cross-reactivity checks .

Q. How can tissue-specific expression patterns of alpha-Gliadin (43-49) be analyzed during wheat grain development?

  • Methodological Answer : Use β-glucuronidase (GUS) reporter assays under the control of alpha-gliadin promoters. Harvest grains at 11–28 days after anthesis (DAA), section tissues via cryofixation or tissue printing, and quantify GUS activity using BCIP/NBT substrate. Expression is typically strongest in endosperm subaleurone cells and absent in roots, leaves, or pollen .

Q. What experimental controls are essential for PCR-based validation of alpha-Gliadin (43-49) transgenes?

  • Methodological Answer : Include (i) wild-type wheat DNA as a negative control, (ii) plasmid DNA with the target sequence as a positive control, and (iii) primer specificity validation via BLAST. Cycle conditions (e.g., 30 cycles of 94°C denaturation, 55–60°C annealing) must be optimized to minimize nonspecific amplification .

Q. How should researchers design primers for amplifying alpha-Gliadin (43-49) sequences?

  • Methodological Answer : Primer design requires alignment of alpha-gliadin gene family sequences to avoid cross-amplification. Use tools like Primer3 to ensure Tm = 55–65°C, GC content = 40–60%, and amplicon size = 150–300 bp. Validate primers using Sanger sequencing of PCR products .

Advanced Research Questions

Q. How can contradictions in alpha-Gliadin (43-49) expression data due to transgene insertion patterns be resolved?

  • Methodological Answer : Perform segregation analysis across T0–T3 generations to confirm Mendelian inheritance (e.g., 3:1 or 15:1 ratios). Use chi-square tests to validate insertion stability. Compare GUS expression intensity in lines with single vs. multiple insertions, as multi-copy insertions often lead to non-Mendelian segregation and variable expression .

Q. What strategies mitigate cross-reactivity in immunolocalization studies targeting alpha-Gliadin (43-49)?

  • Methodological Answer : Pre-adsorb antibodies with non-target gliadin peptides or use dual-labeling with orthogonal antibodies (e.g., Glia-a9 + anti-8S globulin). Validate specificity via Western blotting of protein extracts and include tissue sections from gliadin-null mutants as negative controls .

Q. How should researchers address variability in alpha-Gliadin (43-49) deposition during grain development?

  • Methodological Answer : Standardize sampling by harvesting grains at consistent DAA intervals. Use quantitative imaging (e.g., pixel intensity analysis of GUS-stained sections) and normalize data to total protein content (e.g., Ponceau S staining). Replicate experiments across multiple growing seasons to account for environmental variability .

Q. What statistical approaches are recommended for analyzing alpha-Gliadin (43-49) promoter activity data?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare GUS expression across tissues or developmental stages. For segregation ratios, use chi-square goodness-of-fit tests (α = 0.05). Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize biological significance .

Q. How can researchers ensure reproducibility in alpha-Gliadin (43-49) studies when publishing?

  • Methodological Answer : Follow Beilstein Journal guidelines: (i) detail experimental protocols in supplementary materials, (ii) provide raw data (e.g., microscopy images, PCR gels) in repositories, and (iii) cite primary sources for antibody validation and transgenic line construction. Limit main text to five key datasets .

Q. What frameworks assist in formulating hypotheses about alpha-Gliadin (43-49) biological roles?

  • Methodological Answer : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. For example: “Does alpha-Gliadin (43-49) interact with HMW glutenins during protein body formation?” combines novelty (protein interactions) and relevance (grain quality implications) .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H57N9O11/c44-28(23-26-12-14-27(53)15-13-26)40(59)50-20-4-9-32(50)37(56)47-29(16-18-35(45)54)41(60)51-21-5-10-33(51)38(57)48-30(17-19-36(46)55)42(61)52-22-6-11-34(52)39(58)49-31(43(62)63)24-25-7-2-1-3-8-25/h1-3,7-8,12-15,28-34,53H,4-6,9-11,16-24,44H2,(H2,45,54)(H2,46,55)(H,47,56)(H,48,57)(H,49,58)(H,62,63)/t28-,29-,30-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFISQMZJLWFEE-NXBWRCJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H57N9O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893903
Record name alpha-Gliadin (43-49)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

876.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107936-65-2
Record name alpha-Gliadin (43-49)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107936652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Gliadin (43-49)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.